

Determining the Drug-to-Antibody Ratio (DAR) of Duocarmycin Antibody-Drug Conjugates

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Compound of Interest

Compound Name: Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA

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Application Notes and Protocols for Researchers and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic profile. For ADCs utilizing highly potent duocarmycin payloads, precise and accurate determination of the DAR is paramount throughout the development and manufacturing process. This document provides detailed application notes and experimental protocols for the characterization of duocarmycin ADCs, focusing on the most common and robust analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy.

Introduction to DAR and Duocarmycin ADCs

Duocarmycins are a class of potent DNA alkylating agents that bind to the minor groove of DNA.[1] Their high cytotoxicity makes them attractive payloads for ADCs in cancer therapy.[2] The DAR of an ADC represents the average number of drug molecules conjugated to a single antibody.[3] An optimal DAR is a balance between maximizing therapeutic efficacy and minimizing potential toxicity and adverse effects on pharmacokinetics.[4] Inconsistent or heterogeneous DAR can lead to variability in clinical outcomes. Therefore, robust analytical methods are required to determine not only the average DAR but also the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

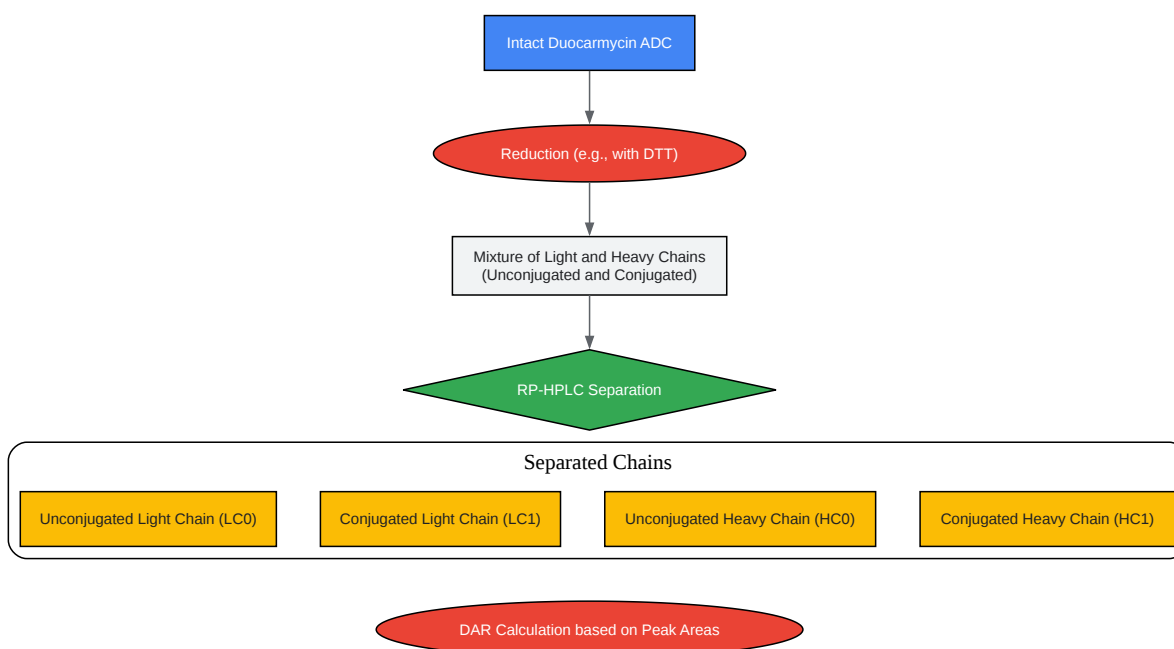
Analytical Methods for DAR Determination

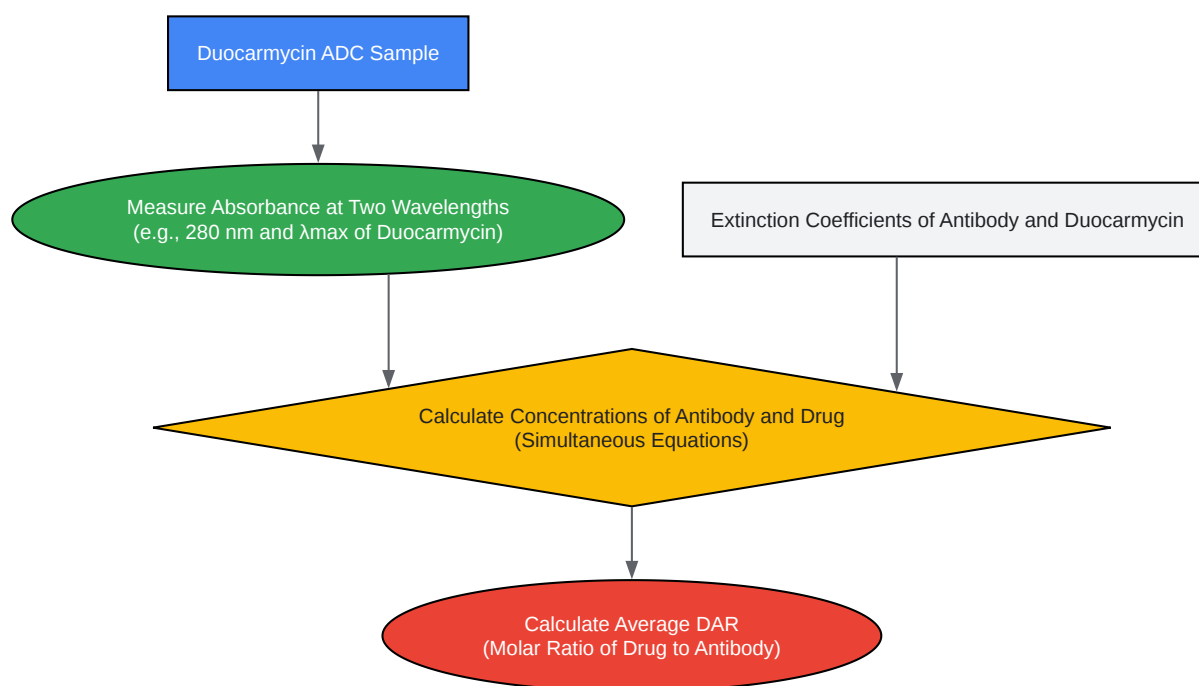
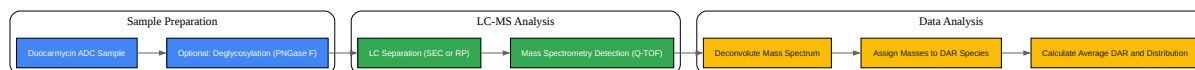
Several orthogonal analytical methods are employed to provide a comprehensive understanding of the DAR of duocarmycin ADCs. Each technique offers unique advantages and insights into the ADC's molecular characteristics.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique for determining the DAR and drug-load distribution of cysteine-linked ADCs under non-denaturing conditions.^{[5][6]} The separation is based on the hydrophobicity of the ADC species; as the number of hydrophobic duocarmycin-linker payloads increases, the ADC becomes more hydrophobic and elutes later from the HIC column.^[7]

Experimental Workflow for HIC Analysis





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